molecular formula C10H12IN3 B12620162 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-

Cat. No.: B12620162
M. Wt: 301.13 g/mol
InChI Key: VNCCFBZINVHERW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with an iodo substituent and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Iodo Group: The iodo substituent is introduced through halogenation reactions, often using reagents like iodine or iodoform.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the iodo group or reduce other functional groups present in the molecule.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. For instance, a derivative identified as compound 4h demonstrated strong inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as a lead compound for further development in cancer therapeutics .

Inhibition of Protein Kinases

Another significant application of the compound is in the inhibition of protein kinases, specifically SGK-1 kinase. SGK-1 plays a crucial role in various cellular processes including cell proliferation and electrolyte balance. Compounds derived from 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit SGK-1 activity effectively, suggesting their potential use in treating conditions related to renal and cardiovascular diseases where SGK-1 is implicated .

Antitumor Activity Against Other Cancer Cell Lines

In addition to breast cancer cells, other derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated antitumor activities against various cancer cell lines such as HeLa and MCF-7. These compounds have shown moderate to excellent cytotoxic effects with IC50 values ranging from 0.12 μM to 0.21 μM. The ability to disrupt tubulin polymerization further supports their potential as antitumor agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their pharmacological properties. Studies have indicated that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can significantly influence their biological activity and selectivity towards different targets .

Summary Table of Applications

ApplicationDescriptionReferences
Cancer TherapyInhibits FGFRs; induces apoptosis in breast cancer cells
Protein Kinase InhibitionTargets SGK-1 kinase; potential for treating renal and cardiovascular diseases
Antitumor ActivityEffective against multiple cancer cell lines; disrupts tubulin polymerization
Structure-Activity RelationshipsModifications lead to enhanced activity; important for drug design

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various pathways involved in cell signaling and metabolism, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodo and dimethylamino substituents.

    4-Iodo-1H-pyrrolo[2,3-b]pyridine: A similar compound with only the iodo substituent.

    N,N-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine: A derivative with only the dimethylamino group.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- is unique due to the presence of both the iodo and dimethylamino groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of specific kinases and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyridine derivatives, characterized by a pyrrole ring fused to a pyridine ring. The presence of the iodo group at the 4-position enhances its reactivity and biological profile.

Inhibition of SGK-1 Kinase

Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives are effective inhibitors of Serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is implicated in various diseases, including cancer and metabolic disorders. The inhibition of this kinase can lead to therapeutic effects in conditions mediated by SGK-1 activity.

Key Findings:

  • Mechanism of Action: The compound acts by binding to the ATP-binding site of SGK-1, thereby inhibiting its activity. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation.
  • Therapeutic Potential: In preclinical studies, these compounds have shown promise in reducing tumor growth and improving metabolic function in animal models .

Antitumor Activity

The antitumor properties of 1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied. These compounds exhibit selective cytotoxicity against various cancer cell lines.

Case Studies:

  • Study on Cell Viability: A study demonstrated that treatment with 4-iodo-N,N-dimethyl derivatives led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) . The IC50 values indicated potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights: The antitumor effect is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Enzymatic Inhibition

The compound also exhibits inhibitory activity against several enzymes involved in cancer progression and metabolic pathways.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism
SGK-10.5Competitive
Protein Kinase B (Akt)0.8Non-competitive
Cyclin-dependent Kinase 2 (CDK2)1.2Mixed-type

Synthesis and Functionalization

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions, including Suzuki coupling reactions which allow for the introduction of various substituents that can modulate biological activity.

Synthesis Pathway:

  • Starting Materials: Begin with a suitable pyrrole derivative.
  • Suzuki Coupling: React with an iodo-pyrimidine derivative under palladium catalysis.
  • Post-synthesis Modifications: Further functionalization can be performed to enhance selectivity and potency.

Properties

IUPAC Name

1-(4-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCCFBZINVHERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=NC=CC(=C12)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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